molecular formula C11H23NO3 B6165137 tert-butyl 3-[(tert-butoxy)amino]propanoate CAS No. 1696078-83-7

tert-butyl 3-[(tert-butoxy)amino]propanoate

Cat. No. B6165137
CAS RN: 1696078-83-7
M. Wt: 217.3
InChI Key:
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Description

Tert-butyl 3-[(tert-butoxy)amino]propanoate, also known as tert-butyl N-[(tert-butoxy)carbonyl]glycinate or t-Bu-Gly, is an organic compound with the molecular formula C10H21NO4. It is a colorless, water-soluble liquid that is used in a variety of chemical synthesis processes and in the manufacture of pharmaceuticals and other products. It is a derivative of glycine, an amino acid, and is also used as a reagent in various organic reactions.

Scientific Research Applications

Tert-butyl 3-[(tert-butoxy)amino]propanoate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and in the production of pharmaceuticals and other products. It is also used as a catalyst in various chemical processes, such as the synthesis of polymers and the production of polyurethanes. In addition, it is used as a reagent in the synthesis of peptides and proteins, and in the production of nucleic acids.

Mechanism of Action

Tert-butyl 3-[(tert-butoxy)amino]propanoate acts as a catalyst in organic reactions by promoting the formation of reactive intermediates. In particular, it is known to promote the formation of acylium ions, which are highly reactive intermediates that can react with other molecules to form new products.
Biochemical and Physiological Effects
Tert-butyl 3-[(tert-butoxy)amino]propanoate has been found to have no significant effects on the biochemical or physiological processes of humans or animals. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-[(tert-butoxy)amino]propanoate has several advantages in laboratory experiments. It is a relatively stable compound and has a low vapor pressure, making it suitable for use in a wide range of experiments. It is also water-soluble, making it easy to handle and store. The main limitation of tert-butyl 3-[(tert-butoxy)amino]propanoate 3-[(tert-butoxy)amino]propanoate is its relatively high cost.

Future Directions

There are several potential future directions for research involving tert-butyl 3-[(tert-butoxy)amino]propanoate 3-[(tert-butoxy)amino]propanoate. These include the development of new synthetic methods for the production of the compound, the application of the compound in new areas of research, and the exploration of its potential as a therapeutic agent. Additionally, further research could be done to explore the compound’s potential as an intermediate in organic synthesis and its possible use in the production of polymers and other materials.

Synthesis Methods

Tert-butyl 3-[(tert-butoxy)amino]propanoate is synthesized by the reaction of tert-butyl 3-[(tert-butoxy)amino]propanoate alcohol and glycine in the presence of an acid catalyst. The reaction proceeds in two steps: first, the tert-butyl 3-[(tert-butoxy)amino]propanoate alcohol is reacted with glycine to form an intermediate, tert-butyl 3-[(tert-butoxy)amino]propanoate glycinate, and then the intermediate is reacted with an acid catalyst to form tert-butyl 3-[(tert-butoxy)amino]propanoate 3-[(tert-butoxy)amino]propanoate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(tert-butoxy)amino]propanoate involves the reaction of tert-butyl 3-aminopropanoate with tert-butyl alcohol and sodium hydride, followed by the reaction of the resulting intermediate with tert-butyl bromoacetate and sodium hydride, and finally the reaction of the resulting intermediate with tert-butoxyamine.", "Starting Materials": [ "tert-butyl 3-aminopropanoate", "tert-butyl alcohol", "sodium hydride", "tert-butyl bromoacetate", "tert-butoxyamine" ], "Reaction": [ "Step 1: React tert-butyl 3-aminopropanoate with tert-butyl alcohol and sodium hydride to form the intermediate tert-butyl 3-(tert-butoxy)propanoate.", "Step 2: React the intermediate from step 1 with tert-butyl bromoacetate and sodium hydride to form the intermediate tert-butyl 3-[(tert-butoxy)carbonyl]propanoate.", "Step 3: React the intermediate from step 2 with tert-butoxyamine to form tert-butyl 3-[(tert-butoxy)amino]propanoate." ] }

CAS RN

1696078-83-7

Product Name

tert-butyl 3-[(tert-butoxy)amino]propanoate

Molecular Formula

C11H23NO3

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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